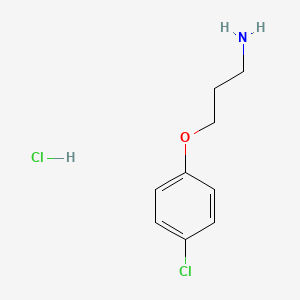

3-(4-Chlorophenoxy)propan-1-amine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic ethers containing amine functionalities. The primary International Union of Pure and Applied Chemistry name for the free base is 3-(4-chlorophenoxy)propan-1-amine, which accurately describes the structural arrangement of functional groups. The nomenclature system identifies the compound as a propan-1-amine derivative with a 4-chlorophenoxy substituent at the 3-position of the propyl chain.

The systematic naming convention begins with the identification of the longest carbon chain containing the primary amine group, which constitutes the propan-1-amine backbone. The phenoxy substituent, containing a para-chloro substitution pattern, is then positioned according to its attachment point on the alkyl chain. This nomenclature approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

Properties

IUPAC Name |

3-(4-chlorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTQVZFPPFPESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702046 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152973-80-3 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to produce 3-(4-chlorophenoxy)propan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxypropanoic acid derivatives, while substitution reactions can produce various substituted amines .

Scientific Research Applications

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and receptor binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C₉H₁₃Cl₂NO

- Molecular Weight : 222.11 g/mol

- CAS Number : 152973-80-3

- IUPAC Name: 3-(4-Chlorophenoxy)propan-1-amine hydrochloride .

This compound features a propan-1-amine backbone linked to a 4-chlorophenoxy group. The hydrochloride salt enhances its stability and solubility. It is utilized in medicinal chemistry as a precursor for synthesizing antimicrobial agents and imaging probes .

Comparison with Structurally Similar Compounds

Substituted Phenoxypropanamine Derivatives

Key Observations :

- Chlorine Position: The 4-Cl substituent in the target compound optimizes steric and electronic interactions in antimicrobial triazine derivatives . Shifting Cl to the 3-position (as in 3-(3-chlorophenoxy)propan-1-amine) may reduce efficacy due to altered spatial orientation .

Phenylpropanamine Derivatives with Non-Phenoxy Substituents

Key Observations :

- Sulfonyl vs. Chlorophenoxy: The methylsulfonyl group in 3-(4-(methylsulfonyl)phenyl)propan-1-amine enhances hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites .

- Trifluoromethyl Substitution : The CF₃ group in 1-(3-(trifluoromethyl)phenyl)propan-1-amine improves bioavailability and resistance to oxidative metabolism .

Pharmacological Activity Comparison

Key Findings :

- The target compound’s derivatives (e.g., 1,3,5-triazine-2,4-diamines) exhibit potent antimicrobial activity, with MIC values comparable to standard antibiotics .

- Duloxetine’s complex structure highlights the importance of bulky aromatic groups (naphthyloxy) for CNS activity, unlike simpler propanamine analogs .

Biological Activity

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C9H12ClNO

- Molecular Weight : 187.65 g/mol

- CAS Number : 148941-97-3

The compound features a propan-1-amine chain linked to a 4-chlorophenoxy group, which contributes to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For example, compounds derived from similar structures have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values in the micromolar range .

- Antimicrobial Properties : The compound has been evaluated for its activity against various pathogens. For instance, derivatives have shown selective activity against Chlamydia species and other bacterial strains, indicating potential as a starting point for new antimicrobial drugs .

- Enzyme Inhibition : The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation pathways that affect various biological processes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted to evaluate the anticancer potential of this compound derivatives, it was found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis, as evidenced by DNA fragmentation assays. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds showed promising results against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against specific pathogens, suggesting that this compound could be optimized for better antimicrobial action .

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenoxy)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Route 1 : Reacting 3-(4-chlorophenoxy)propanol with ammonia under high-pressure conditions, followed by HCl treatment to form the hydrochloride salt .

- Route 2 : Condensation of 4-chlorophenol with 3-chloropropylamine in the presence of a base (e.g., K₂CO₃) and subsequent purification via recrystallization .

Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios (1:1.2 amine:phenol). Use TLC or HPLC to monitor completion .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine backbone and 4-chlorophenoxy group (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–3.8 ppm for CH₂NH₂) .

- HPLC-MS : Quantify purity (>98%) and detect impurities using C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~12.5%) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or receptor-binding assays may arise from:

- Variability in stereochemistry : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography .

- Solvent effects : Test activity in polar (e.g., DMSO) vs. non-polar solvents to assess solubility-driven artifacts .

- Dose-response validation : Reproduce experiments with standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., fluconazole for antifungal studies) .

Q. What experimental strategies assess the compound’s stability under physiological or storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC. Key degradation products (e.g., hydrolyzed phenoxy derivatives) indicate susceptibility to moisture .

- pH Stability Profiling : Incubate in buffers (pH 1–10) and quantify intact compound via LC-MS. Amine hydrochloride salts are typically stable at acidic pH but hydrolyze in alkaline conditions .

- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation (λmax shifts) under UV light exposure .

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes or transporters)?

- Methodological Answer :

- Molecular Docking : Model interactions with targets (e.g., Spns2 transporter) using software like AutoDock Vina. Focus on hydrogen bonding with the 4-chlorophenoxy group and amine protonation sites .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions .

- Mutagenesis Studies : Engineer target proteins with alanine substitutions at predicted binding residues (e.g., Ser123 in Spns2) to validate docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.